4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide
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Overview
Description
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring, a pyrrolidinone ring, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Structure: The final step involves the coupling of the methoxybenzoyl chloride with the pyrrolidinone derivative in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide.
Reduction: Formation of 4-methoxy-N-((5-hydroxy-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-methoxy-N-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)benzamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-7-17(8-4-14)22-13-15(11-19(22)23)12-21-20(24)16-5-9-18(25-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPACEBQOGUBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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